Lead hydroxide phosphate

Description

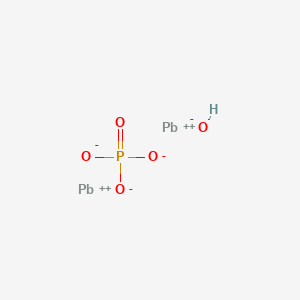

Structure

2D Structure

Properties

CAS No. |

12207-55-5 |

|---|---|

Molecular Formula |

HO5PPb2 |

Molecular Weight |

5.3e+02 g/mol |

IUPAC Name |

lead(2+);hydroxide;phosphate |

InChI |

InChI=1S/H3O4P.H2O.2Pb/c1-5(2,3)4;;;/h(H3,1,2,3,4);1H2;;/q;;2*+2/p-4 |

InChI Key |

RVSFRSNANSEBKV-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[O-]P(=O)([O-])[O-].[Pb+2].[Pb+2] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Lead Hydroxide Phosphate

Solution-Based Precipitation Techniques

Solution-based precipitation is a prevalent approach for the synthesis of lead hydroxide (B78521) phosphate (B84403), involving the reaction of soluble lead and phosphate precursors in an aqueous medium. The control of reaction parameters such as precursor type, concentration, pH, and temperature is critical in determining the characteristics of the final product.

Wet chemical precipitation is a versatile and widely used method for synthesizing lead hydroxide phosphate at relatively low temperatures. This technique generally involves the controlled mixing of a lead salt solution with a phosphate source solution, leading to the precipitation of the desired compound.

The common reaction for the precipitation of this compound can be represented as:

5Pb²⁺ + 3PO₄³⁻ + OH⁻ → Pb₅(PO₄)₃OH(s)

Various precursors can be employed in this process. For instance, lead(II) acetate (B1210297) (Pb(CH₃COO)₂) or lead(II) nitrate (B79036) (Pb(NO₃)₂) are often used as the lead source, while diammonium hydrogen phosphate ((NH₄)₂HPO₄) or potassium dihydrogen phosphate (KH₂PO₄) can serve as the phosphate source researchgate.net. The reaction is typically carried out in an aqueous solution where the pH is carefully adjusted, often using ammonium (B1175870) hydroxide (NH₄OH) or potassium hydroxide (KOH), to facilitate the formation of the hydroxide component of the apatite structure researchgate.net.

The process parameters are crucial for obtaining a pure product. For example, lead hydroxyapatite (B223615) has been synthesized from aqueous solutions at 80°C by the slow addition of lead(II) nitrate and potassium dihydrogen phosphate solutions to distilled water while maintaining a pH of 8 with potassium hydroxide researchgate.net. After the precipitation, the resulting solid is typically aged, filtered, washed to remove byproducts, and dried.

A stable suspension of this compound nanoparticles, identified as hydroxypyromorphite, was successfully synthesized through the chemical precipitation of lead and orthophosphate in water at a pH of 7.5 nih.gov. This method involved using lead chloride (PbCl₂) as the lead source and sodium orthophosphate monohydrate as the phosphate source nih.gov.

Co-precipitation is a modification of the precipitation technique where other ions are intentionally precipitated along with the primary components to form substituted or mixed-cation compounds. In the context of this compound, this approach is often used to synthesize materials where lead ions partially substitute other divalent cations in an apatite structure, or vice versa.

A significant area of research involves the co-precipitation of lead and calcium to form lead-calcium hydroxyapatite solid solutions, with the general formula PbₓCa₁₀₋ₓ(PO₄)₆(OH)₂ nih.gov. This process can occur through the dissolution of a pre-existing calcium hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) followed by the formation of the solid solution where lead ions occupy the calcium sites within the apatite lattice nih.gov. The Ca/Pb molar ratio in the final product can be controlled by the initial concentrations of the lead and calcium precursors in the solution nih.gov.

Experimental studies have shown that the synthesis of a lead-substituted calcium hydroxyapatite, such as Ca₆.₆Pb₃.₄(PO₄)₆(OH)₂, can be achieved by the dropwise addition of a solution containing both lead(II) nitrate and calcium nitrate to a phosphate solution at elevated temperatures (e.g., 80°C) and a controlled pH of 11 researchgate.netdepaul.edu. The resulting precipitate is then aged, filtered, washed, and dried researchgate.netdepaul.edu. The incorporation of lead into the hydroxyapatite structure is a critical aspect of this method, with studies indicating that lead ions preferentially occupy the Ca(II) sites in the apatite structure nih.govresearchgate.net.

The pH of the reaction medium is a critical parameter in the precipitation of lead phosphates, as it dictates the specific mineral phase that is formed and its solubility researchgate.netias.ac.in. Controlling the pH allows for the selective precipitation of different lead phosphate compounds, including this compound.

Research has demonstrated a strong correlation between pH and the identity of the precipitate in aqueous lead-phosphate systems ias.ac.in. At acidic pH values, other lead phosphate phases may be favored. For instance, under acidic conditions of pH 4.0 and 5.0, lead hydrogen phosphate (PbHPO₄) has been observed to form stably ias.ac.in.

As the pH increases, the formation of this compound (hydroxypyromorphite) becomes more favorable. Studies have shown that at a pH of 6.0 and greater, lead phosphate [Pb₃(PO₄)₂] and, to a lesser extent, hydroxypyromorphite [Pb₅(PO₄)₃OH] are the predominant precipitates ias.ac.in. The synthesis of stable hydroxypyromorphite nanoparticles has been specifically achieved at a pH of 7.5 nih.gov. This pH-dependent formation is crucial for synthesizing the desired this compound phase with high purity.

The following table summarizes the influence of pH on the precipitated lead phosphate mineral phase based on experimental findings.

| pH Range | Predominant Precipitated Mineral Phase(s) |

| 4.0 - 5.0 | Lead hydrogen phosphate (PbHPO₄) ias.ac.in |

| ≥ 6.0 | Lead phosphate (Pb₃(PO₄)₂) and Hydroxypyromorphite (Pb₅(PO₄)₃OH) ias.ac.in |

| 7.5 | Hydroxypyromorphite (Pb₅(PO₄)₃OH) nanoparticles nih.gov |

| 8.0 | Lead hydroxyapatite (Pb₁₀(PO₄)₆(OH)₂) researchgate.net |

| 11.0 | Lead-substituted calcium hydroxyapatite researchgate.netdepaul.edu |

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods are effective techniques for synthesizing well-crystallized this compound. These processes are carried out in a sealed vessel, such as an autoclave, where the reaction occurs in an aqueous (hydrothermal) or non-aqueous (solvothermal) solvent at elevated temperatures and pressures. These conditions facilitate the dissolution of precursors and the subsequent crystallization of the product, often yielding materials with high purity, crystallinity, and controlled morphology.

Synthetic hydroxylpyromorphite (Pb₅(PO₄)₃(OH)) has been successfully prepared using hydrothermal methods at a temperature of 260°C and a pressure of 100 atm researchgate.net. While specific details of the precursors for this particular synthesis are not provided in the available literature, hydrothermal synthesis of analogous hydroxyapatite compounds typically involves reacting a calcium source with a phosphate source in an aqueous solution under controlled pH nih.govnih.gov. For this compound, this would involve using a soluble lead salt as the precursor.

The advantages of the hydrothermal method include the ability to produce materials with high crystallinity without the need for a post-synthesis high-temperature calcination step nih.gov. The reaction parameters, including temperature, time, and pH, significantly influence the characteristics of the synthesized particles nih.gov. For instance, in the hydrothermal synthesis of hydroxyapatite, increasing the reaction time can lead to the formation of longer and thinner nanorods nih.gov.

Solvothermal synthesis follows a similar principle but utilizes organic solvents instead of water. This can influence the morphology and phase purity of the final product. For example, in the solvothermal synthesis of calcium hydroxyapatite, the use of ethylene (B1197577) glycol as a solvent has been shown to have a significant effect on the sample morphology mdpi.comresearchgate.net.

Solid-State Reaction Methods

Solid-state reaction, also known as the ceramic method, is a high-temperature synthesis technique used to produce crystalline this compound. This method involves the intimate mixing of solid precursors, which are then heated at elevated temperatures for extended periods to allow for diffusion and reaction in the solid state.

The synthesis of solid solutions of lead hydroxyapatite (Pb₁₀(PO₄)₆(OH)₂) has been successfully achieved via the solid-state reaction method researchgate.netjcsp.org.pk. This process typically involves:

Mixing of Precursors: The starting materials, such as lead(II) oxide (PbO) and diammonium hydrogen phosphate ((NH₄)₂HPO₄), are thoroughly mixed and ground in a mortar to ensure homogeneity researchgate.net.

Calcination: The mixture is placed in a crucible and subjected to a multi-stage calcination process. This may involve an initial heating step at a lower temperature (e.g., 300°C) to remove volatile components, followed by calcination at a higher temperature (e.g., 800°C) for an extended period (e.g., 50 hours) researchgate.netjcsp.org.pk. Intermediate grinding between heating stages is often performed to ensure a complete reaction lpnu.ua.

Research has shown that solid solutions of lead hydroxyapatite with the formula Pb₁₀(PO₄)₆*y(OH)₂ (where y ranges from 0.95 to 1.00) can be synthesized at 800°C for 50 hours researchgate.netjcsp.org.pk.

A novel orthorhombic phase of Pb₅(PO₄)₃OHδ has also been synthesized using a high-temperature solid-state pellet reaction nih.gov. This two-step process involved first synthesizing precursors, Pb₂(SO₄)O and Cu₃P, and then reacting them at 925°C for 20 hours to obtain single crystals of the product nih.gov.

The table below summarizes the conditions for the solid-state synthesis of lead hydroxyapatite.

| Precursors | Calcination Temperature (°C) | Duration (hours) | Resulting Compound |

| PbO, (NH₄)₂HPO₄ | 800 | 50 | Pb₁₀(PO₄)₆*y(OH)₂ researchgate.netjcsp.org.pk |

| Pb₂(SO₄)O, Cu₃P | 925 | 20 | Pb₅(PO₄)₃OHδ (orthorhombic) nih.gov |

Template-Assisted and Modified Synthesis Approaches

To exert greater control over the morphology, size, and nanostructure of this compound, template-assisted and other modified synthesis methods are employed. These approaches utilize organic molecules, such as surfactants, or other additives to direct the nucleation and growth of the crystals.

Surfactant-Assisted Synthesis: Surfactants can act as "soft" templates to control the morphology of the final product. In the hydrothermal synthesis of hydroxyapatite nanorods, which is analogous to this compound synthesis, surfactants like cetyltrimethylammonium bromide (CTAB, a cationic surfactant) and polyethylene (B3416737) glycol (PEG, a non-ionic co-surfactant) have been used effectively pwr.edu.plresearchgate.net. The presence of these surfactants helps to regulate the nucleation and crystal growth, leading to the formation of nanorods with a uniform morphology and controllable size pwr.edu.plresearchgate.net. The temperature of the hydrothermal treatment also plays a significant role in controlling the aspect ratio of the nanorods pwr.edu.plresearchgate.net. Similarly, sodium dodecyl sulfate (B86663) (SDS), an anionic surfactant, has been used to modify the growth of hydroxyapatite crystals nih.gov.

Other Modified Approaches: The use of various organic additives can also influence the synthesis outcome. In solvothermal synthesis of calcium hydroxyapatite, additives such as sodium lauryl sulfate, dodecanedioic acid, aspartic acid, and suberic acid have been shown to affect the phase purity and morphology of the product, which can range from plate-like to rod-like structures mdpi.com. Ligand-assisted cooperative template methods have also been developed to synthesize hollow metal hydroxides and oxides, where a chelating ligand is used as a co-template to amplify the interaction between metal ions and a surfactant sciopen.comresearchgate.net. While not directly reported for this compound, these advanced methods demonstrate the potential for intricate control over the final material's architecture.

Biomineralization and Microbially-Mediated Formation Pathways

The formation of this compound, often in the mineral form of pyromorphite (B1263725), can be significantly influenced by biological processes, a phenomenon known as biomineralization. Microorganisms, including various species of bacteria and fungi, play a crucial role in mediating the precipitation of lead into stable phosphate minerals. This process is a key component of lead's biogeochemical cycle and has implications for bioremediation strategies in contaminated environments.

Microbially-mediated formation of this compound often involves several key mechanisms. One of the primary pathways is through the metabolic activity of phosphate-solubilizing bacteria (PSB). These bacteria can mobilize phosphorus from insoluble sources in the environment, thereby increasing the local concentration of phosphate ions. nih.gov When soluble lead is present, these elevated phosphate levels can lead to the precipitation of highly insoluble lead phosphate minerals. nih.govrsc.org

The bacterial cells themselves can also serve as nucleation sites for mineral formation. The cell walls of bacteria can bind with lead ions, and this biosorption process is often a precursor to biomineralization. nih.gov Once lead is adsorbed onto the cell surface, it can react with available phosphate ions, leading to the formation of lead phosphate crystals that are intimately associated with the microbial biomass. nih.gov Studies have identified various bacterial species capable of this process, including members of the genera Pseudomonas, Bacillus, Ochrobactrum, and Stenotrophomonas. nih.govsemanticscholar.org For instance, Bacillus sp. isolated from soil has been shown to decompose organophosphates, generating phosphate groups on the cell surface that then precipitate aqueous lead(II) as stable lead(II) phosphate minerals. researchgate.net

Fungi are also significant contributors to the biomineralization of this compound. rsc.orgresearchgate.netgeologyscience.com Fungal biofilms growing on lead-containing materials have been found to contain pyromorphite. rsc.orgresearchgate.net Species such as Aureobasidium pullulans, Phoma macrostoma, Penicillium sp., and Botryotinia fuckeliana have been identified in these biofilms and have demonstrated tolerance to lead. rsc.orgresearchgate.net These fungi can mediate the formation of secondary lead minerals with morphologies distinct from those formed under abiotic conditions. rsc.orgresearchgate.net Some fungi, like Aspergillus niger and Penicillium chrysogenum, can secrete organic acids and enzymes such as phytase, which release phosphate from organic matter, thereby facilitating the precipitation of lead as pyromorphite. semanticscholar.orgnih.govresearchgate.net This mycogenic formation of pyromorphite from metallic lead is a vital component of lead's biogeochemistry. geologyscience.com

The specific type of this compound formed can also be influenced by the microbial environment. For example, the presence of acetate and malonate, synthesized by bacteria like Leclercia adecarboxylata and Pseudomonas putida, has been associated with the precipitation of hydroxylpyromorphite [Pb₅(PO₄)₃OH] and chloropyromorphite [Pb₅(PO₄)₃Cl]. nih.gov The biomineralization process ultimately transforms mobile and bioavailable lead into a highly stable and recalcitrant form, effectively immobilizing it in the environment. nih.govrsc.org

A summary of microorganisms involved in the biomineralization of this compound is presented in the table below.

| Microorganism Type | Genus/Species | Observed Role in Formation |

| Bacteria | Pseudomonas sp. | Phosphate solubilization and nucleation site for precipitation. nih.govresearchgate.net |

| Bacteria | Bacillus sp. | Decomposition of organophosphates, leading to lead phosphate precipitation. researchgate.net |

| Bacteria | Ochrobactrum cicero | Biomass acts as an effective biosorbent for lead, initiating mineralization. nih.gov |

| Bacteria | Stenotrophomonas maltophilia | Biomass acts as an effective biosorbent for lead, initiating mineralization. nih.gov |

| Fungi | Aureobasidum pullulans | Found in biofilms on lead surfaces where pyromorphite is formed. rsc.orgresearchgate.net |

| Fungi | Penicillium sp. | Tolerant to lead and mediates the formation of secondary lead minerals. rsc.orgresearchgate.netresearchgate.net |

| Fungi | Aspergillus niger | Secretes phytase, releasing phosphate for pyromorphite precipitation. semanticscholar.orgnih.gov |

Optimization of Synthesis Parameters for Controlled Morphologies and Crystallinity

The morphology and crystallinity of synthesized this compound are critical properties that influence its application and behavior. These characteristics can be precisely controlled by optimizing various synthesis parameters, including the chemical composition of the reaction medium and the physical conditions under which the synthesis is performed.

Effect of pH: The pH of the synthesis solution is a dominant factor in determining the final product. Complete transformation to chloropyromorphite from lead sources has been observed at acidic pH values of 4 and 5. researchgate.net At a pH of 7.5, the chemical precipitation of lead and orthophosphate in the presence of dissolved inorganic carbon leads to the formation of hexagonal hydroxypyromorphite nanoparticles with an average diameter of 38 nm. nih.gov In the presence of oxalate (B1200264), lead-phosphate precipitation is suppressed at acidic pH (4.0 and 5.0), while at pH 6.0 and greater, lead(II) phosphate and hydroxypyromorphite are the predominant precipitates. rsc.org

Effect of Temperature: Temperature plays a crucial role in the crystal growth and final morphology of this compound. High-temperature processing, such as heating to 900°C, has been successfully employed to grow larger pyromorphite crystals, on the scale of millimeters. fieldsjournal.org.uk The duration of heating at a specific temperature (isotherm) also influences crystal formation, with longer periods generally resulting in better-formed crystals. fieldsjournal.org.uk Slow cooling rates are also beneficial for producing larger crystals. fieldsjournal.org.uk Thermal treatment in the range of 400°C to 600°C can be used to transform lead hydroxide nanorods into lead oxide nanorods.

Effect of Precursor Concentration: The concentration of lead and phosphate precursors in the reaction solution affects the nucleation and growth of crystals, thereby influencing their size. The synthesis of stable hydroxypyromorphite nanoparticle suspensions has been achieved with a lead concentration of 5 mg/L and a soluble orthophosphate concentration of 4.4 mg/L. nih.gov Increasing the concentration of reactants in hydrothermal synthesis methods can favor the formation of nanocrystalline products.

Synthesis Methodologies:

Chemical Precipitation: This is a common method for synthesizing this compound. By controlling the pH and precursor concentrations, stable suspensions of hydroxypyromorphite nanoparticles can be produced. nih.gov

Flux Growth: The use of a flux, such as excess lead chloride or caesium chloride, in a high-temperature synthesis can facilitate the growth of large, well-formed hexagonal prismatic crystals of pyromorphite. nih.govfieldsjournal.org.uk

Hydrothermal Synthesis: This method, carried out in a closed system at elevated temperature and pressure, can be used to produce this compound with controlled morphologies, such as nanorods. ias.ac.in The use of capping agents in this process can further direct the morphology. ias.ac.in

Sonochemical Synthesis: The application of ultrasound during synthesis can influence the morphology and particle size of the resulting this compound. This method has been used to produce micro- and nano-sized rods of lead iodide hydroxide, with the morphology being dependent on the surfactant used, sonication time, and ultrasonic intensity. researchgate.net

Role of Additives and Surfactants: Additives and surfactants can be used to control the morphology of the synthesized crystals. For instance, the presence of citrate (B86180) in a hydrothermal synthesis can lead to the formation of single-crystalline β-lead oxide nanorods. Anionic surfactants can interact with precursors to form micellar assemblies that guide the growth of layered double hydroxides into specific nanoparticle shapes. researchgate.net

The table below summarizes the influence of key synthesis parameters on the morphology and crystallinity of this compound.

| Parameter | Variation | Effect on Morphology and Crystallinity |

| pH | Acidic (4-5) | Complete transformation to chloropyromorphite. researchgate.net |

| Neutral (7.5) | Formation of hexagonal hydroxypyromorphite nanoparticles. nih.gov | |

| Alkaline (>6) | Precipitation of lead(II) phosphate and hydroxypyromorphite. rsc.org | |

| Temperature | High (e.g., 900°C) with slow cooling | Growth of large (mm-scale) prismatic hexagonal and needle-like crystals. fieldsjournal.org.uk |

| Moderate (400-600°C) | Transformation of lead hydroxide nanorods to lead oxide nanorods. | |

| Precursor Concentration | High | Favors the formation of nanocrystalline products in hydrothermal synthesis. |

| Low (e.g., 5 mg/L Pb) | Formation of stable nanoparticle suspensions. nih.gov | |

| Synthesis Method | Flux Growth | Production of large, well-formed hexagonal prismatic crystals. nih.govfieldsjournal.org.uk |

| Hydrothermal | Formation of nanorods. ias.ac.in | |

| Sonochemical | Formation of micro- and nano-sized rods, influenced by surfactants and sonication parameters. researchgate.net | |

| Additives | Fluxes (e.g., PbCl₂, CsCl) | Facilitate the growth of large crystals. nih.govfieldsjournal.org.uk |

| Surfactants/Capping Agents | Direct the morphology, leading to structures like nanorods or specific nanoparticle shapes. ias.ac.inresearchgate.net |

Crystallography and Structural Elucidation of Lead Hydroxide Phosphate

Fundamental Crystal Structures and Apatite Analogues

Lead hydroxide (B78521) phosphate (B84403) is isostructural with other members of the apatite group, most notably hydroxylapatite (Ca₅(PO₄)₃(OH)) and pyromorphite (B1263725) (Pb₅(PO₄)₃Cl). wikipedia.orgmindat.org These compounds share a common hexagonal crystal system. The structure is characterized by a framework of phosphate tetrahedra and lead cations, creating channels that accommodate the hydroxide ions.

The mineralogical analogue of lead hydroxide phosphate is hydroxylpyromorphite. nsf.gov While it has been documented as both a synthetic and naturally occurring phase, its formal description as a distinct mineral species came from crystals collected at the Copps mine in Gogebic County, Michigan. researchgate.net These natural specimens occur as aggregates of hexagonal prisms. researchgate.net

Unit Cell Parameters and Space Group Determinations

This compound crystallizes in the hexagonal crystal system, belonging to the P6₃/m space group. nsf.govresearchgate.net This space group is consistent with other members of the apatite supergroup. The unit cell parameters, which define the dimensions of the fundamental repeating unit of the crystal lattice, have been determined with high precision.

For hydroxylpyromorphite, the unit cell parameters at 100 K are a = 9.7872(14) Å and c = 7.3070(10) Å, with a cell volume (V) of 606.16(19) ų. nsf.govresearchgate.net There are two formula units (Z = 2) per unit cell. nsf.govresearchgate.net These parameters are crucial for the unique identification of the compound and for detailed structural analysis.

| Parameter | Value |

|---|---|

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| a (Å) | 9.7872(14) |

| c (Å) | 7.3070(10) |

| Volume (ų) | 606.16(19) |

| Z | 2 |

Coordination Environment of Lead, Phosphate, and Hydroxide Moieties

The crystal structure of this compound is defined by the specific coordination environments of its constituent ions.

Lead (Pb²⁺): There are two distinct lead sites in the apatite structure. The Pb1 site is coordinated by nine oxygen atoms from the phosphate groups, forming a tricapped trigonal prism. nsf.gov The average bond distance for Pb1-O is 2.703 Å. nsf.gov The Pb2 site has a different coordination, which is influenced by the presence of stereoactive lone-pair electrons on the Pb²⁺ cations. nsf.govresearchgate.net

Phosphate (PO₄³⁻): The phosphorus atom is tetrahedrally coordinated by four oxygen atoms. nsf.gov The P-O bond distances are relatively uniform, with an average of 1.544 Å. nsf.gov These phosphate tetrahedra are fundamental building blocks of the apatite structure.

Hydroxide (OH⁻): The hydroxide groups are located in channels running parallel to the c-axis of the crystal. The arrangement of these anions is a distinguishing feature compared to other apatite supergroup members, influenced by the presence of any fluorine and the steric effects of the lone pair electrons on the lead cations. nsf.govresearchgate.net

Superstructure Phenomena and Ordering

In some lead-containing apatite-type structures, superstructure phenomena can occur. This involves an ordering of atoms or ions that leads to a larger unit cell than the fundamental apatite structure. For instance, in the related compound Pb₁₀(PO₄)₆O, a superstructure is observed where the 'c' parameter of the unit cell is doubled. mdpi.com This doubling is a result of the ordering of additional oxygen atoms within the structural channels. mdpi.com This ordering causes distortions that are transmitted to the lead phosphate framework. mdpi.com While this specific example is for a closely related lead oxide phosphate, it highlights the potential for complex ordering phenomena in lead-based apatite structures.

Isomorphic Substitutions and Solid Solution Formation (e.g., Pb-Ca phosphates)

This compound can form solid solutions with other apatite-group minerals, most notably with calcium-containing analogues like hydroxylapatite. nih.gov This isomorphic substitution involves the replacement of lead ions with calcium ions (or vice versa) in the crystal lattice. The resulting materials have the general formula (PbₓCa₁₋ₓ)₅(PO₄)₃OH. nih.gov

The extent of this substitution can vary, leading to a continuous series between the lead and calcium end-members. This substitution affects the unit cell parameters and other physical properties of the material. Density functional theory (DFT) calculations have been used to study the site preference for lead substitution in the calcium hydroxyapatite (B223615) lattice, indicating that lead can occupy both of the distinct calcium sites. depaul.edu The formation of these solid solutions is significant in environmental contexts, as it is a mechanism for the immobilization of lead in phosphate-rich environments.

Defect Chemistry and Non-Stoichiometry in this compound

The ideal stoichiometric formula for this compound is Pb₅(PO₄)₃(OH). However, like many crystalline materials, it can exhibit defects and non-stoichiometry. These imperfections in the crystal lattice can significantly influence the material's properties.

First-principles defect calculations on the related lead phosphate oxo apatite, Pb₁₀(PO₄)₆O, have shown that lead and oxygen vacancies are the dominant native defects. chemrxiv.orgresearchgate.netchemrxiv.org These vacancies can pin the Fermi energy in the mid-gap region of the electronic structure. chemrxiv.orgresearchgate.net The presence of such defects suggests the possibility of off-stoichiometric phases. chemrxiv.orgchemrxiv.org

In synthesized this compound, the atomic Pb/P ratio can deviate from the ideal 1.67, with measured ratios decreasing after dissolution under certain pH conditions. researchgate.net This indicates that the stoichiometry can be influenced by the chemical environment. The ability of the apatite structure to accommodate a wide range of ionic substitutions and vacancies contributes to its propensity for non-stoichiometry. chemrxiv.org

Theoretical and Computational Investigations of Lead Hydroxide Phosphate

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mit.edu By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, energies, and reaction mechanisms, making it an invaluable tool for studying materials like lead hydroxide (B78521) phosphate (B84403). wikipedia.org

DFT calculations are crucial for elucidating the electronic band structure and density of states (DOS) of lead hydroxide phosphate and its analogues. These calculations reveal the nature of its chemical bonding and its fundamental electronic properties, such as the band gap.

Studies on the parent compound, lead apatite, show that the electronic structure near the Fermi level is critical for its properties. For instance, in copper-doped lead apatite, DFT calculations indicated that the near-Fermi level states are dominated by Cu-O hybrid states. arxiv.org These calculations revealed unusually flat bands with very high density of states at the Fermi level, suggesting a metallic state. arxiv.org

For the analogous compound hydroxyapatite (B223615) (HAp), state-of-the-art DFT methodologies, including hybrid functionals and many-body perturbation theory (GW approximation), have been used to predict its optoelectronic properties. arxiv.org Standard DFT calculations using the generalized gradient approximation (GGA) predicted a band gap of approximately 5.26 eV for HAp. researchgate.net However, more advanced hybrid-DFT methods provide an improved description, which is crucial for accurately determining defect levels and optical properties. arxiv.org These studies have shown that the conduction band bottom of HAp is highly dispersive and originates from anti-bonding σ∗ states along the hydroxyl chain, suggesting the potential for a one-dimensional conductive phase. arxiv.org Such detailed electronic structure calculations are foundational for understanding the material's potential in applications like photocatalysis. arxiv.orgresearchgate.net

Table 1: Calculated Electronic Properties of Apatite Compounds from DFT Studies

| Compound | Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Hydroxyapatite (HAp) | DFT (PBE) | Band Gap (Eg) | ~5.26 eV | researchgate.net |

| Cu-doped Lead Apatite | DFT (GGA+U) | Band Dispersion | ~0.2 eV | arxiv.org |

| OH-vacancy in HAp | Hybrid-DFT vs. Semi-local DFT | Difference in Defect Levels | ~2 eV | arxiv.org |

DFT is employed to model the interactions between molecules and the surfaces of this compound, providing insights into adsorption mechanisms and the associated energy changes. This involves calculating surface energies to determine the most stable crystal faces and then computing the adsorption energy of various species onto these surfaces. researchgate.net

The adsorption energy (Eads) is a key parameter calculated using DFT. It is typically determined by the formula:

Eads = Etotal - (Eslab + Emolecule) where Etotal is the energy of the combined system (molecule adsorbed on the surface), Eslab is the energy of the clean surface slab, and Emolecule is the energy of the isolated molecule. A negative adsorption energy indicates a favorable, exothermic process. youtube.com

DFT studies on the adsorption of lead ions onto hydroxyapatite surfaces have shown a high negative Eads value, confirming that the process is dominated by chemisorption. frontiersin.orgresearchgate.netdntb.gov.ua Analysis of the electronic density of states (PDOS) and charge transfer (Mulliken analysis) can further reveal the nature of the chemical bonds formed between the adsorbate and the surface atoms. mdpi.comresearchgate.net For example, studies on other minerals have shown that charge transfer occurs upon adsorption, with specific orbitals (e.g., the 5d orbital of iron atoms in pyrite) playing an active role in the process. mdpi.comresearchgate.net

DFT calculations on hydroxyapatite have been used to investigate the surface energetics, showing that relaxation of the surface atoms has a significant effect on the surface energy and the relative stability of different crystal faces. researchgate.net Such calculations are a prerequisite for accurately modeling adsorption phenomena. researchgate.net

A primary application of DFT is the calculation of total energies of different crystal structures and compositions to predict their thermodynamic stability. By comparing the formation energies of various phases, DFT can construct a convex hull diagram, which indicates the most stable compounds. researchgate.net

Recent DFT studies have confirmed that this compound (Pb₁₀(PO₄)₆(OH)₂) is a thermodynamically stable compound, meaning it lies on the T=0K ground state convex hull. researchgate.netresearchgate.net These calculations provide a theoretical foundation for its existence and potential synthesis pathways. researchgate.net In contrast, theoretical investigations of certain substituted forms, such as copper-substituted lead apatite, found them to be thermodynamically unstable (i.e., above the convex hull). researchgate.netresearchgate.net

Furthermore, DFT combined with harmonic phonon calculations can assess the dynamic stability of a crystal structure. While Pb₁₀(PO₄)₆(OH)₂ is thermodynamically stable, some studies have indicated the presence of dynamic instabilities in its harmonic phonon spectrum. researchgate.netresearchgate.net DFT can also be used to predict the possibility of phase transitions under different conditions, such as temperature or pressure. For the closely related mineral pyromorphite (B1263725) (Pb₅(PO₄)₃Cl), high-temperature experiments suggest a potential phase transition at approximately 1100–1200 K, which could be further investigated using DFT calculations to model the structural changes at an atomic level. mdpi.com

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

While DFT provides a static, ground-state picture, Molecular Dynamics and Monte Carlo simulations introduce temperature and time, allowing for the study of dynamic processes, interfacial phenomena, and the simulation of crystal growth.

MD simulations are a powerful tool for studying the complex interface between this compound and aqueous solutions. By simulating the movement of atoms and molecules over time, MD can reveal detailed information about the structure and dynamics of the interfacial region.

MD simulations of the hydroxyapatite-water interface have shown that water molecules form strong electrostatic interactions with the surface calcium and phosphate ions. researchgate.net This leads to the formation of several highly ordered hydration layers where water mobility is significantly reduced compared to bulk water. researchgate.netmdpi.com These simulations also reveal that the specific arrangement of surface ions can prevent water from directly interacting with the apatite's hydroxyl ions, which has important implications for surface reactivity. researchgate.net

Furthermore, MD simulations performed on hydroxyapatite within nanoconfined environments demonstrate that both confinement and the presence of solvated ions can significantly slow the diffusion of water and reduce the dynamics of water exchange at surface calcium sites. mdpi.com Since the dehydration of surface cations is often the rate-limiting step in surface reactions, these findings are critical for understanding adsorption and crystal growth kinetics. mdpi.com Both MD and MC methods have been used to explore the adsorption of ions and polymers on apatite surfaces, providing a detailed understanding of the binding energies and preferred interaction sites. nih.govfrontiersin.orgresearchgate.net

Table 2: Findings from Molecular Dynamics (MD) Simulations on Apatite Interfaces

| System Studied | Simulation Method | Key Finding | Reference |

|---|---|---|---|

| Hydroxyapatite-Water Interface | MD | Formation of strongly ordered hydration layers with reduced water mobility. | researchgate.net |

| Hydroxyapatite Nanopores | MD | Nanoconfinement and solvated ions reduce water dynamics and surface reactivity. | mdpi.com |

| Polymer-Hydroxyapatite Interface | MD | Binding energies are dependent on the crystal face and the polymer's polar groups. | nih.gov |

| Lead Ion Adsorption on Hydroxyapatite | MC | Provided a thorough understanding of the adsorption process related to the HAp surface. | frontiersin.orgfrontiersin.org |

MC simulations can reproduce complex crystallization phenomena, such as the "solute trapping" effect, where a rapidly growing crystal incorporates solute concentrations far exceeding equilibrium levels. nasa.gov This provides a powerful method for investigating non-equilibrium crystallization processes. nasa.gov By simulating the attachment of growth units, MC methods can predict the final crystal morphology, which can then be compared to experimentally observed crystal habits, such as the common hexagonal prismatic shape of pyromorphite. rsc.orgufrgs.br

The insights from MD simulations of interfacial water dynamics feed directly into understanding crystallization. mdpi.com Because the rate of crystal growth from solution is often limited by the exchange of water molecules in the hydration shells of surface ions, MD simulations provide crucial, atomistically detailed parameters that can inform larger-scale MC growth models. mdpi.com

Geochemical Modeling and Speciation Calculations (e.g., CD-MUSIC model)

Geochemical models are powerful tools for predicting the speciation of substances in complex systems like soil and water. The Charge Distribution MUlti-SIte Complexation (CD-MUSIC) model is a sophisticated surface complexation model used to describe ion adsorption at the mineral-water interface. acs.orgnih.gov It provides a molecular-level description of adsorption phenomena by defining surface species, chemical reactions, and equilibrium constants, while also accounting for the electrostatic properties of the surface. usda.govresearchgate.net

While direct application of the CD-MUSIC model to this compound surfaces is not extensively documented, its use in analogous systems, such as the adsorption of lead and phosphate onto iron (hydr)oxides like goethite, offers significant insights. acs.orgnih.gov These studies help elucidate the mechanisms that would be at play on a this compound surface.

Key Principles of the CD-MUSIC Model:

Surface Sites: The model considers different types of reactive surface hydroxyl groups based on the mineral's crystal structure. researchgate.net

Charge Distribution: When an ion binds to the surface, its charge is distributed between the surface plane and one or more electrostatic planes representing the electrical double layer. researchgate.net This provides a more realistic representation of the charge-potential relationships at the interface.

Surface Complexes: The model can describe various types of surface complexes, including inner-sphere and outer-sphere complexes. In the context of lead and phosphate, it can also model the formation of ternary surface complexes, where both lead and phosphate are adsorbed together at the surface. acs.orgnih.gov

Application to Lead and Phosphate Systems:

Research on goethite has shown that the CD-MUSIC model can effectively simulate the co-adsorption of lead and phosphate. The model demonstrates that phosphate adsorption can enhance lead adsorption through electrostatic synergy; the negatively charged phosphate complexes make the mineral surface more attractive to positively charged lead ions. nih.gov The model can quantify the contributions of different mechanisms, including:

Electrostatic Enhancement: Increased attraction of Pb²⁺ to a surface already bearing adsorbed phosphate anions.

Ternary Complexation: Formation of a direct surface complex involving the mineral surface, a lead ion, and a phosphate ion. nih.gov

Precipitation: At higher concentrations, the model can account for the precipitation of lead phosphate phases, such as pyromorphite (Pb₅(PO₄)₃OH), by adjusting solubility products (Ksp) to reflect surface-induced precipitation. nih.gov

The table below illustrates typical parameters used in CD-MUSIC modeling for lead and phosphate adsorption on a mineral surface, based on studies with goethite.

| Parameter | Description | Typical Value/Complex |

| Site Density | Number of reactive surface sites per unit area. | 2.31 sites/nm ² |

| Protonation Constants | Equilibrium constants for the protonation/deprotonation of surface hydroxyl groups. | log K values specific to the mineral surface. |

| Pb Surface Complex | Type of complex formed between lead and the surface. | Bidentate inner-sphere complex. |

| PO₄ Surface Complex | Type of complex formed between phosphate and the surface. | Bidentate or monodentate inner-sphere complexes. |

| Ternary Pb-PO₄ Complex | A complex involving the surface, lead, and phosphate. | Monodentate-O-sharing complex. nih.gov |

| Stern Layer Capacitances | Parameters (C₁ and C₂) describing the electrical properties of the interface. | Values derived from experimental data fitting. |

These modeling approaches are crucial for predicting the fate and transport of lead in contaminated environments and for designing remediation strategies that rely on the formation of stable lead phosphate minerals.

Bond Valence Calculations and Charge Distribution Analysis

Bond valence calculations offer a straightforward yet powerful method for analyzing the chemical bonding and charge distribution within a crystal structure. wikipedia.org The bond valence sum (BVS) method is used to estimate the oxidation state of an atom by summing the valences of all its bonds. govst.edu This approach is highly effective for validating crystal structures and understanding structural strains. cnr.it

The valence (s) of a bond between two atoms is calculated from their experimentally determined bond length (R) using the empirical formula:

s = exp[(R₀ - R) / b]

Where:

R₀ is a tabulated parameter representing the ideal bond length for a valence of 1. govst.edu

b is an empirical constant, typically taken as 0.37 Å. govst.edu

The sum of the bond valences for all bonds connected to a central atom should be approximately equal to its formal oxidation state (V).

Application to this compound (Pyromorphite Analogue):

Detailed bond valence analyses for this compound are best understood by examining the closely related and well-characterized mineral pyromorphite [Pb₅(PO₄)₃Cl], which has the same apatite-type structure. diva-portal.org In this structure, there are distinct crystallographic sites for lead (Pb1 and Pb2), which exhibit different coordination environments.

Pb1 Site: This lead atom is coordinated to nine oxygen atoms.

Pb2 Site: This lead atom is coordinated to six oxygen atoms and one chlorine atom (which would be a hydroxide group in this compound).

Crystal structure refinements of pyromorphite analogs provide the precise bond lengths needed for these calculations. diva-portal.org The analysis allows for the verification of the expected oxidation states (e.g., +2 for Pb, +5 for P, -2 for O).

The table below presents a hypothetical bond valence sum calculation for a lead atom in a pyromorphite-like structure, illustrating the principle.

| Bond | Bond Length (R) (Å) | Bond Valence Parameter (R₀) (Å) | Calculated Bond Valence (s) |

| Pb-O1 | 2.50 | 2.112 | 0.25 |

| Pb-O2 | 2.60 | 2.112 | 0.19 |

| Pb-O3 | 2.75 | 2.112 | 0.13 |

| ... (sum over all bonds) | ... | ... | ... |

| Total Bond Valence Sum (V) | ≈ 2.0 |

Note: The R and R₀ values are illustrative. Actual calculations would use precise crystallographic data.

Deviations of the calculated bond valence sum from the formal oxidation state can indicate strain within the crystal lattice, which may be caused by factors such as ionic substitutions. cnr.it For instance, the substitution of smaller or larger cations for Pb²⁺ would alter the local bond lengths and, consequently, the bond valence sums. This analysis is crucial for understanding how the incorporation of other elements affects the stability and structure of this compound.

Formation Mechanisms and Precipitation Kinetics of Lead Hydroxide Phosphate

Nucleation and Growth Processes

The initial step in the formation of lead hydroxide (B78521) phosphate (B84403) from a supersaturated solution is nucleation, which can occur through two primary pathways: homogeneous and heterogeneous nucleation. This is followed by the growth of the newly formed nuclei into larger crystalline structures.

Homogeneous nucleation of lead hydroxide phosphate occurs in the bulk of an aqueous solution without the influence of foreign surfaces. This process requires a higher degree of supersaturation compared to heterogeneous nucleation. The formation of stable nuclei is a result of the random collision and aggregation of lead (Pb²⁺), phosphate (PO₄³⁻), and hydroxide (OH⁻) ions. The rate of homogeneous nucleation is highly dependent on the concentrations of these constituent ions. Studies on analogous systems, such as magnesium hydroxide, have shown that the nucleation rate is strongly dependent on the supersaturation level of the solution nih.gov. While specific kinetic models for the homogeneous nucleation of this compound are not extensively detailed in the provided search results, the principles of classical nucleation theory are expected to apply. This theory posits that there is an energy barrier to the formation of a new phase, and the rate of nucleation is exponentially related to this barrier.

In natural and engineered environments, the formation of this compound is often dominated by heterogeneous nucleation. This process occurs at the interface between the aqueous solution and a solid surface, such as existing mineral particles acs.org. The presence of a substrate reduces the energy barrier for nucleation, allowing precipitation to occur at lower supersaturation levels compared to homogeneous nucleation acs.org.

Mineral surfaces like goethite, a common iron (hydr)oxide in soils, can promote the precipitation of lead-phosphate phases acs.orgnih.gov. The interaction between the dissolved lead and phosphate species and the mineral surface can lead to the formation of surface precipitates acs.orgnih.gov. The specific mechanisms can involve the formation of ternary surface complexes (e.g., oxide-Pb-PO₄) which then act as precursors for precipitation nih.gov. The nature of the mineral surface, including its chemical composition and surface charge, plays a critical role in facilitating this process. For instance, the heterogeneous nucleation of iron(III) (hydr)oxides on quartz has been shown to be influenced by the presence of phosphate anions nih.gov. Similarly, organic coatings on mineral surfaces can also influence the heterogeneous nucleation of lead phosphate osti.gov.

Role of Aqueous Solution Chemistry in Formation

The chemistry of the aqueous solution is a determining factor in the formation of this compound. Key parameters such as pH, ionic strength, and the speciation of lead and phosphate, as well as the presence of other ions, significantly impact the precipitation kinetics and the resulting mineral phases.

The pH of the solution is a master variable controlling the formation of this compound. It directly influences the surface charge of minerals, the speciation of dissolved lead and phosphate, and the solubility of the resulting lead phosphate minerals nih.govresearchgate.netrsc.org. Generally, the precipitation of lead phosphates, including hydroxypyromorphite (a form of this compound), is favored at near-neutral to slightly alkaline pH values researchgate.netrsc.org. At acidic pH values (e.g., below 6.0), the formation of other lead phosphate minerals like lead hydrogen phosphate (PbHPO₄) may be favored rsc.org. The rate of dissolution of lead phosphate minerals is also strongly affected by pH, with increased dissolution at lower pH nih.gov.

Ionic strength can also affect the formation of this compound. Changes in ionic strength can alter the activity of dissolved ions and influence the electrostatic interactions between ions in solution and at mineral surfaces. For example, at higher ionic strengths, the heterogeneous nucleation of manganese (hydr)oxide on quartz is enhanced, which could have analogous implications for lead phosphate precipitation acs.org. The adsorption of phosphate onto mineral surfaces like goethite, a precursor to potential heterogeneous nucleation, is also influenced by both pH and ionic strength nih.gov.

The speciation of lead and phosphate in the aqueous solution is critical to the formation of this compound. The dominant aqueous species of lead and phosphate are pH-dependent. In weakly acidic to alkaline conditions, lead can exist as Pb²⁺, as well as hydrolyzed species like Pb(OH)⁺ and Pb(OH)₂ wikipedia.orgresearchgate.netresearchgate.net. Phosphate exists in different protonated forms (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) depending on the pH researchgate.netresearchgate.net.

The interaction between these different species dictates the formation of this compound. For instance, the formation of hydroxypyromorphite [Pb₅(PO₄)₃OH] involves the reaction of lead ions with phosphate and hydroxide ions researchgate.netrsc.org. The relative concentrations of these species will determine the supersaturation of the solution with respect to different lead phosphate phases and thus control which mineral precipitates.

The presence of other ions in solution can significantly impact the formation of this compound through various mechanisms, including competition for reactants, formation of soluble complexes, and alteration of mineral stability.

Divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) can promote the aggregation of lead phosphate particles by neutralizing their negative surface charges acs.orgnih.govwustl.edu. This can be particularly relevant in harder waters. However, high concentrations of calcium might also lead to the precipitation of calcium phosphates (e.g., hydroxyapatite), which could compete with the formation of lead phosphates rsc.org.

Anions like carbonate (CO₃²⁻) can form soluble complexes with lead, which can increase the equilibrium solubility of lead phosphates and potentially inhibit their precipitation rsc.org. The presence of carbonate can also lead to the formation of lead carbonate minerals like cerussite and hydrocerussite, especially if phosphate concentrations are insufficient researchgate.net. Chloride (Cl⁻) is a component of chloropyromorphite [Pb₅(PO₄)₃Cl], a very stable lead phosphate mineral, and its presence can favor the formation of this phase over hydroxypyromorphite rsc.org. Sulfate (B86663) (SO₄²⁻) can also influence lead solubility and potentially interact with the precipitation process mdpi.com.

The table below summarizes the influence of various co-existing ions on the formation of this compound.

| Co-existing Ion | Chemical Formula | Effect on this compound Formation |

| Calcium | Ca²⁺ | Promotes aggregation of lead phosphate particles. acs.orgnih.govwustl.edu May compete by forming calcium phosphates. rsc.org |

| Magnesium | Mg²⁺ | Promotes aggregation of lead phosphate particles. acs.orgnih.gov |

| Sulfate | SO₄²⁻ | Can influence lead solubility and the overall precipitation process. mdpi.com |

| Chloride | Cl⁻ | Can favor the formation of chloropyromorphite over hydroxypyromorphite. rsc.org |

| Carbonate | CO₃²⁻ | Can form soluble complexes with lead, increasing the solubility of lead phosphates. rsc.org Can lead to the formation of lead carbonate minerals. researchgate.net |

Dissolution-Precipitation Mechanisms

The formation of this compound often occurs through a dissolution-precipitation mechanism, a thermodynamically favorable process where a more soluble lead-containing solid phase dissolves and subsequently precipitates as a less soluble this compound mineral. This transformation is a critical pathway for the immobilization of lead in various environments. The introduction of phosphate into systems containing more soluble lead minerals, such as lead hydroxides, carbonates, or sulfates, drives this reaction due to the significantly lower solubility of lead phosphate compounds.

Research has shown that the conversion of minerals like cerussite (PbCO₃) to this compound (such as hydroxypyromorphite, Pb₅(PO₄)₃OH) is a prime example of this mechanism. The process involves the dissolution of the initial lead solid, which releases lead ions (Pb²⁺) into the aqueous phase. Concurrently, phosphate ions in the solution react with these lead ions, leading to the precipitation of the more stable and less soluble this compound. This transformation is thermodynamically favorable because lead phosphates are substantially less soluble and chemically labile than their precursor minerals. researchgate.netmdpi.com

In situ studies using advanced techniques like atomic force microscopy (AFM) have provided direct visual evidence of this coupled dissolution-precipitation process at mineral-water interfaces. For instance, the interaction of phosphate-containing solutions with the surface of cerussite leads to the dissolution of the cerussite and the subsequent nucleation and growth of lead phosphate minerals on the surface. researchgate.net The rate of this transformation can be influenced by various factors, including pH, the concentration of phosphate, and the presence of other ions that can be incorporated into the crystal structure of the newly forming mineral. researchgate.net

The table below summarizes the solubility products (Ksp) of relevant lead minerals, illustrating the thermodynamic driving force for the conversion to hydroxypyromorphite.

| Mineral | Formula | Solubility Product (Ksp) |

| Cerussite | PbCO₃ | Varies (e.g., 10⁻¹³.¹³) |

| Hydrocerussite | Pb₃(CO₃)₂(OH)₂ | Varies (e.g., 10⁻²⁵.⁹) |

| Hydroxypyromorphite | Pb₅(PO₄)₃OH | ~10⁻⁶⁷.⁹⁶ to 10⁻⁸⁴.⁴ |

Data compiled from multiple sources indicating the significantly lower solubility of hydroxypyromorphite. ohiolink.edu

The efficiency of lead immobilization through this mechanism is highlighted by the substantial reduction in dissolved lead concentrations observed upon the formation of this compound precipitates. rsc.org However, the exact solubility and dissolution kinetics can be complex, with discrepancies sometimes observed between experimental measurements and predictions from thermodynamic models, suggesting the influence of factors like non-ideal mineral behavior and the formation of aqueous lead-phosphate ion pairs. rsc.org

Surface-Controlled Reactions and Interfacial Phenomena

The formation and transformation of this compound are significantly influenced by surface-controlled reactions and interfacial phenomena. These processes occur at the interface between a solid phase (such as existing minerals or lead-containing surfaces) and the aqueous solution. They play a crucial role in the initial stages of nucleation and growth of this compound crystals.

Interfacial phenomena are governed by the properties of the surface and the composition of the solution. uomustansiriyah.edu.iquobaghdad.edu.iq The surface of a solid in contact with a polar solution develops an electric double layer due to the adsorption of ions, creating a surface charge. uomustansiriyah.edu.iq This surface charge influences the interaction with ions from the solution, affecting adsorption and reaction pathways.

In the context of this compound formation, the surfaces of other minerals, such as iron (hydr)oxides (e.g., goethite), can act as templates for heterogeneous nucleation. acs.orgnih.gov This surface-induced precipitation can differ from bulk solution precipitation. acs.orgnih.gov The reactions at these interfaces are complex and can involve ion exchange, ligand exchange, and the formation of surface complexes.

Ion Exchange Processes

Ion exchange is a process where ions adsorbed on a solid surface are replaced by other ions from the solution. In the context of this compound, this can occur on the surfaces of various materials present in the system, such as clays or other minerals. For example, Pb²⁺ ions in solution can exchange with other cations on a solid surface, concentrating lead at the interface and facilitating its subsequent reaction with phosphate.

Ligand Exchange Reactions

Ligand exchange involves the substitution of a ligand coordinated to a metal center with another ligand. libretexts.orgchemguide.co.ukyoutube.com In the formation of this compound at mineral surfaces, this is a key mechanism. For instance, phosphate ions in solution can displace surface hydroxyl groups (-OH) or water molecules from the surface of minerals like goethite. This process, known as specific adsorption, results in the formation of inner-sphere surface complexes where the phosphate is directly bonded to the mineral surface. usda.gov

This ligand exchange mechanism is crucial for the co-adsorption of lead and phosphate on mineral surfaces. The adsorption of phosphate can alter the surface charge, making it more favorable for the subsequent adsorption of lead cations, or vice-versa. acs.org This synergistic effect enhances the concentration of both lead and phosphate at the interface, promoting the formation of ternary surface complexes or leading to surface precipitation of this compound. acs.org The slow kinetics sometimes observed in phosphate sorption on metal oxides can be attributed to processes like the formation of surface coatings that act as a diffusional barrier, a phenomenon related to ligand exchange and subsequent surface transformations. udel.edu

Surface Complexation Models

Surface complexation models (SCMs) are chemical models that provide a molecular-level description of adsorption phenomena at the mineral-water interface. usda.gov These models use an equilibrium approach to define surface species, chemical reactions, and stability constants, taking into account the surface charge. usda.govusda.gov

The Charge Distribution MUlti-SIte Complexation (CD-MUSIC) model is an advanced SCM that has been successfully applied to describe the co-adsorption of lead and phosphate on mineral surfaces like goethite. acs.orgnih.gov This model can quantify the contributions of different surface species, including bidentate adsorbed lead and ternary lead-phosphate complexes. acs.orgnih.gov

Studies using the CD-MUSIC model have revealed that at low phosphate concentrations, phosphate enhances lead adsorption primarily through electrostatic synergy. At lower pH and higher phosphate concentrations, the formation of monodentate-O-sharing Pb-PO₄ ternary structures on the goethite surface becomes significant. acs.org These models, validated with spectroscopic data and theoretical calculations, provide quantitative insights into the molecular-level mechanisms that control the fate of lead in the presence of phosphate and mineral surfaces. acs.orgnih.gov

The following table presents an example of surface complexation reactions and their constants as used in a CD-MUSIC model for the co-adsorption of Pb and PO₄ on goethite.

| Reaction | Log K |

| ≡FeOH + H⁺ ⇌ ≡FeOH₂⁺ | 8.9 |

| ≡FeOH ⇌ ≡FeO⁻ + H⁺ | -9.9 |

| ≡FeOH + Pb²⁺ ⇌ ≡FeOPb⁺ + H⁺ | 4.5 |

| ≡FeOH + H₃PO₄ ⇌ ≡FeH₂PO₄ + H₂O | 10.2 |

| ≡FeOH + Pb²⁺ + H₃PO₄ ⇌ ≡FeOPbH₂PO₄ + H⁺ + H₂O | 12.5 |

Note: These values are illustrative and can vary depending on the specific mineral and experimental conditions. nih.gov

Colloidal Formation and Aggregation Dynamics

The precipitation of this compound can result in the formation of colloidal particles, which are particles with dimensions roughly in the range of 1 to 1000 nanometers. researchgate.net The formation and stability of these colloidal particles are critical in determining the mobility of lead in aqueous systems. While the formation of insoluble this compound is a desired outcome for lead immobilization, if these particles form as stable colloids, they can remain suspended in water and be transported over long distances. ohiolink.eduresearchgate.netnih.gov

The formation of this compound nanoparticles, such as hydroxypyromorphite, has been observed in laboratory precipitation experiments designed to mimic conditions in water distribution systems. ohiolink.edunih.govnih.gov These nanoparticles can have diameters of less than 100 nm. ohiolink.edunih.gov The dynamics of these colloids, including their aggregation (the process of particles sticking together to form larger clusters) and subsequent sedimentation, are influenced by a variety of factors in the water chemistry. osti.govnih.govfigshare.comacs.orgwustl.eduresearchgate.net

Particle Stability and Zeta Potential Considerations

The stability of a colloidal suspension is largely determined by the electrostatic repulsive forces between particles, which prevent them from aggregating. wikipedia.org A key parameter for quantifying this stability is the zeta potential (ζ-potential), which is the electrical potential at the slipping plane of a particle. wikipedia.orghoriba.com The slipping plane is the boundary that separates the layer of fluid that moves with the particle from the bulk fluid. wikipedia.org

A high absolute value of the zeta potential (either positive or negative, typically > |30| mV) indicates strong electrostatic repulsion between particles, leading to a stable, dispersed colloid. wikipedia.organton-paar.com Conversely, a zeta potential close to zero suggests that the repulsive forces are weak, and the particles are more likely to aggregate and settle out of the suspension. wikipedia.organton-paar.com

The zeta potential of this compound particles is highly dependent on the solution chemistry, particularly pH and the concentration of various ions.

Effect of Phosphate Concentration: Studies have shown that under high aqueous PO₄/Pb molar ratios (>1), the adsorption of phosphate onto the surface of lead phosphate particles can make them more negatively charged. nih.govfigshare.comwustl.eduresearchgate.net This increased negative surface charge leads to a more negative zeta potential, enhancing the stability of the colloidal particles. nih.govfigshare.comwustl.eduresearchgate.net

Effect of pH: The pH of the solution influences the surface charge of the particles. For many mineral colloids, the surface charge becomes more negative as the pH increases. horiba.comresearchgate.netresearchgate.net

Effect of Other Ions: The presence of other ions in the solution can significantly impact colloidal stability. Divalent cations like Ca²⁺ and Mg²⁺ can adsorb onto the negatively charged surface of lead phosphate particles, neutralizing the charge and reducing the zeta potential. nih.govfigshare.comacs.orgwustl.eduresearchgate.net This promotes aggregation and sedimentation. nih.govfigshare.comacs.orgwustl.eduresearchgate.net Conversely, natural organic matter (NOM) can adsorb to the particles and enhance their stability through electrostatic and steric repulsion. nih.govfigshare.comacs.orgwustl.edu

The table below illustrates the effect of different chemical conditions on the zeta potential and stability of lead phosphate particles.

| Condition | Effect on Particle Surface | Zeta Potential | Colloidal Stability |

| High PO₄/Pb molar ratio | Adsorption of phosphate | More negative | Increased |

| Presence of Ca²⁺/Mg²⁺ | Adsorption of divalent cations | Less negative (charge neutralization) | Decreased (aggregation promoted) |

| Presence of NOM | Adsorption of organic molecules | More negative | Increased |

The interplay of these factors determines whether this compound exists as stable, mobile colloids or as larger aggregates that are readily removed from the aqueous phase through sedimentation. chemrxiv.org

Influence of Natural Organic Matter (NOM) on

Natural Organic Matter (NOM) plays a multifaceted and significant role in the formation and precipitation kinetics of this compound compounds, such as hydroxypyromorphite (Pb₅(PO₄)₃OH). The presence of NOM in aqueous environments can substantially alter themechanisms and rates of lead phosphate precipitation through a combination of complexation, surface adsorption, and colloidal stabilization processes. The specific impacts of NOM are highly dependent on its concentration, molecular weight, aromaticity, and the presence of other ions in the solution, such as calcium and magnesium. rsc.orgtdl.org

Detailed Research Findings

Research has demonstrated that NOM, which includes substances like humic and fulvic acids, can retard the aggregation of lead phosphate particles. researchgate.netacs.orgnih.gov This effect is largely attributed to the adsorption of NOM onto the surfaces of newly formed lead phosphate nuclei and particles. This adsorbed layer imparts a negative surface charge and steric hindrance, which prevents the particles from agglomerating into larger, more easily precipitated solids. Studies have shown that even low concentrations of humic acid (≥ 0.05 mg C/L) and fulvic acid (≥ 0.5 mg C/L) can effectively slow down particle aggregation at a neutral pH of 7. researchgate.netacs.orgnih.gov

The influence of NOM is also intertwined with the presence of other dissolved species. For instance, divalent cations like Ca²⁺ and Mg²⁺ can promote the aggregation of lead phosphate particles by neutralizing their negative surface charge. However, the presence of NOM can counteract this effect by providing steric repulsion. tdl.org A notable finding is the threshold effect observed with certain types of NOM, where at concentrations above 10 mg/L and in the presence of sufficient calcium (≥ 3 mM), bridging flocculation may occur, leading to aggregation rather than stabilization. tdl.org

Moreover, the adsorption of NOM onto active crystal growth sites can inhibit the nucleation process and result in the formation of smaller lead phosphate particles. researchgate.net This can lead to an increase in the concentration of particulate lead that remains in suspension, even if the concentration of dissolved lead is reduced. researchgate.net Consequently, the removal of organic carbon during water treatment processes may have the added benefit of minimizing the mobility of lead-containing particles. researchgate.netacs.org

While extensive research has described these phenomena qualitatively, there is a notable scarcity of comprehensive, publicly available data tables that quantify the kinetic parameters—such as precipitation rates, induction times, and nucleation rates—of this compound formation in the presence of varying concentrations and types of NOM. The following tables are illustrative, based on the descriptive findings in the literature, to conceptualize the expected trends.

Table 1: Conceptual Influence of Humic Acid Concentration on Hydroxypyromorphite Precipitation Kinetics at Neutral pH

| Humic Acid Concentration (mg C/L) | Relative Induction Time (Arbitrary Units) | Initial Precipitation Rate (% decrease from control) | Mean Particle Size after 24h (nm) |

|---|---|---|---|

| 0 (Control) | 1.0 | 0% | 500 |

| 0.1 | 1.5 | 15% | 350 |

| 1.0 | 2.5 | 40% | 200 |

| 5.0 | 4.0 | 65% | 100 |

| 10.0 | 3.5 | 55% | 150 (potential bridging) |

Table 2: Conceptual Effect of NOM Type on Lead Phosphate Particle Aggregation

| NOM Type (at 1 mg C/L) | Zeta Potential (mV) | Aggregation Rate Constant (relative to control) | Primary Mechanism of Influence |

|---|---|---|---|

| None (Control) | -15 | 1.00 | N/A |

| Riverine Fulvic Acid | -25 | 0.65 | Electrostatic and Steric Stabilization |

| Soil Humic Acid | -35 | 0.40 | Strong Steric Repulsion and Complexation |

| Coal-Derived Humic Acid | -30 | 0.50 | Steric Stabilization and Potential for Bridging at Higher Concentrations |

Advanced Spectroscopic and Microscopic Characterization of Lead Hydroxide Phosphate

X-ray Based Techniques

X-ray techniques are indispensable for probing the atomic and electronic structure of crystalline materials like lead hydroxide (B78521) phosphate (B84403).

X-ray Diffraction (XRD) is a primary and powerful tool for the identification of crystalline phases and the assessment of their crystallinity. h-and-m-analytical.com For lead hydroxide phosphate, with the chemical formula Pb₅(PO₄)₃OH, XRD patterns are used to confirm its successful synthesis and to identify any co-existing crystalline impurities. hku.hk

The compound, also known as hydroxypyromorphite, crystallizes in the hexagonal system with the P6₃/m space group. researchgate.net Published XRD data for synthetic lead hydroxypyromorphite show characteristic diffraction peaks that can be indexed to this hexagonal apatite structure. researchgate.net For instance, a prominent peak is often observed around 30.7° 2θ. researchgate.net The sharpness and intensity of these peaks provide a qualitative measure of the material's crystallinity; well-defined, sharp peaks are indicative of a well-crystallized sample. researchgate.net

The Rietveld method, a technique for refining crystal structure parameters from powder XRD data, has been successfully applied to lead hydroxyapatite (B223615) [Pb₁₀(PO₄)₆(OH)₂]. researchgate.net This analysis provides precise lattice parameters.

Table 1: Crystallographic Data for this compound from XRD Analysis

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Hexagonal | researchgate.net |

| Space Group | P6₃/m | researchgate.net |

| Lattice Parameter (a) | ~9.866 Å - 9.89 nm | researchgate.netresearchgate.net |

| Lattice Parameter (c) | ~7.426 Å - 7.48 nm | researchgate.netresearchgate.net |

| Reference Code | 01-087-2477 | researchgate.net |

The degree of crystallinity can be quantitatively estimated from XRD patterns by comparing the integrated intensity of the crystalline peaks to the total area under the curve, which includes any broad "halo" from amorphous content. utah.edu This is crucial for understanding the properties and reactivity of the material, as crystallinity can influence its stability and dissolution behavior.

While XRD provides information on the long-range order of crystalline structures, synchrotron-based X-ray techniques offer insights into the local atomic environment and the electronic state of specific elements. nih.govucsd.edu X-ray Absorption Fine Structure (XAFS) spectroscopy, which is broadly divided into X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is particularly well-suited for this purpose. polymtl.ca

XANES analysis of the Pb L₃-edge can reveal the oxidation state of lead in the compound. scirp.orgiaea.org The energy position of the absorption edge is sensitive to the valence state of the absorbing atom. polymtl.ca For this compound, this would confirm the +2 oxidation state of lead. The pre-edge features in a XANES spectrum can also provide information about the coordination chemistry and symmetry of the lead ions. scispace.com

EXAFS provides information about the local atomic structure around the absorbing element. polymtl.ca By analyzing the oscillations in the absorption coefficient beyond the absorption edge, it is possible to determine the type, number, and distance of neighboring atoms in the first few coordination shells. iaea.org This is a powerful method for characterizing both crystalline and amorphous materials, as it does not rely on long-range crystallographic order. polymtl.ca For this compound, EXAFS can be used to determine the Pb-O and Pb-P bond distances and coordination numbers, providing a detailed picture of the local environment of the lead atoms within the apatite structure. scirp.org

Table 2: Information Obtainable from Synchrotron X-ray Techniques for this compound

| Technique | Information Provided |

|---|---|

| XANES | - Oxidation state of lead (Pb²⁺)- Coordination geometry |

| EXAFS | - Pb-O and Pb-P bond distances- Coordination numbers- Local atomic arrangement |

Electron Microscopy Techniques

Electron microscopy offers direct visualization of the material's morphology, nanostructure, and elemental composition at high resolution.

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography and morphology of materials. mdpi.comresearchgate.net In the study of this compound, SEM analysis reveals the size, shape, and aggregation of the crystalline particles. scirp.org Images can show morphologies ranging from irregular particles to more defined crystalline forms. jmaterenvironsci.com The high depth of field of SEM allows for a three-dimensional appearance of the sample's surface, providing a clear picture of its texture and features. researchgate.net

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the investigation of the internal structure and particle size at the nanoscale. uky.eduresearchgate.net For this compound, TEM is crucial for characterizing nanoparticles, revealing their precise dimensions and shape. nih.gov Studies have used TEM to confirm the size of lead phosphate nanoparticles, with diameters observed in the range of nanometers. nsf.gov

Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure of individual nanoparticles. nsf.gov By analyzing the diffraction pattern produced by the electron beam interacting with a single particle, it is possible to confirm its crystalline nature and identify the crystallographic phase, corroborating the findings from XRD. nsf.gov

Table 3: Particle Size Data for Lead Phosphate Nanoparticles from TEM

| Study Finding | Particle Size Range |

|---|---|

| Well-dispersed nanoparticles | 8.5 ± 3.6 nm |

| Nanoparticles and their aggregates | <100 nm |

Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique often coupled with SEM and TEM. wikipedia.orgstanford.edu It is used for the elemental analysis or chemical characterization of a sample. wikipedia.orgspark904.nl When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the elements present. libretexts.org The energy of these X-rays is unique to each element, allowing for their identification. nih.gov

In the analysis of this compound, an EDX spectrum will show peaks corresponding to lead (Pb), phosphorus (P), and oxygen (O). researchgate.net This provides a qualitative confirmation of the compound's composition. Furthermore, EDX can be used for semi-quantitative analysis to determine the relative abundance of these elements and to verify the stoichiometry of the synthesized material. nih.govresearchgate.net Elemental mapping can also be performed to show the spatial distribution of Pb, P, and O across the sample's surface, confirming a homogeneous composition.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydroxypyromorphite |

| Lead hydroxyapatite |

| Lead(II) nitrate (B79036) |

| Calcium |

| Nickel |

| Manganese |

| Silicon |

| Aluminum |

| Iron |

| Magnesium |

| Potassium |

| Titanium |

| Chromium |

| Cobalt |

| Vanadium |

| Copper |

| Zinc |

| Arsenic |

| Sodium |

| Praseodymium |

| Terbium |

| Germanium |

| Tungsten |

| Molybdenum |

| Tantalum |

| Lithium |

| Boron |

| Nitrogen |

| Chlorine |

| Sulfur |

| Carbon |

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the characterization of this compound, offering detailed information about its molecular structure and the nature of its chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The FTIR spectrum of this compound is dominated by the vibrational modes of the phosphate (PO₄³⁻) and hydroxyl (OH⁻) groups.

The phosphate tetrahedra give rise to a series of characteristic absorption bands. The symmetric stretching (ν₁) and antisymmetric stretching (ν₃) vibrations of the P-O bonds are typically observed in the 900-1100 cm⁻¹ region. The O-P-O bending vibrations, both symmetric (ν₂) and antisymmetric (ν₄), appear at lower wavenumbers, generally between 400 and 650 cm⁻¹.

The presence of the hydroxyl group is confirmed by a distinct band corresponding to the O-H stretching vibration, which typically appears in the region of 3500-3700 cm⁻¹. The position and shape of this band can be sensitive to hydrogen bonding within the crystal structure.

Table 1: Characteristic FTIR Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3572 | OH⁻ | Stretching |

| ~1090, 1030 | PO₄³⁻ | ν₃ (Antisymmetric Stretching) |

| ~960 | PO₄³⁻ | ν₁ (Symmetric Stretching) |

| ~633 | OH⁻ | Librational (Restricted Rotation) |

| ~600, 570 | PO₄³⁻ | ν₄ (Bending) |

Note: The exact positions of the peaks can vary slightly due to factors such as crystallinity, particle size, and the presence of isomorphic substitutions.

Raman Spectroscopy for Crystalline and Amorphous Phases

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to the crystalline structure of this compound. The Raman spectrum is also characterized by the internal vibrational modes of the phosphate anion. The most intense band in the Raman spectrum of pyromorphite (B1263725), the mineral form of this compound, is typically the symmetric stretching vibration (ν₁) of the PO₄³⁻ tetrahedron, which appears as a sharp peak around 920-940 cm⁻¹.